molecular formula C5H3IN4 B1310063 6-Iodopurine CAS No. 2545-26-8

6-Iodopurine

Cat. No.: B1310063
CAS No.: 2545-26-8
M. Wt: 246.01 g/mol
InChI Key: NIBFSSALYRLHPY-UHFFFAOYSA-N
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Description

6-Iodopurine is a halogenated purine derivative, specifically an iodinated form of purine. It is characterized by the substitution of a hydrogen atom at the sixth position of the purine ring with an iodine atom. This compound is of significant interest in the field of nucleic acid chemistry due to its high reactivity and versatility as a building block for various biochemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopurine typically involves the iodination of purine derivatives. One common method is the direct iodination of purine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach involves the lithiation of purine followed by quenching with iodine. For example, 6-chloro-2-iodopurine can be synthesized from hypoxanthine through a regiospecific lithiation/quenching sequence using Harpoon’s base and tributyltin chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and controlled iodination. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodopurine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include 6-aminopurine, 6-thiopurine, or 6-alkoxypurine.

    Cross-Coupling Products: Various C6-substituted purines with diverse functional groups.

Scientific Research Applications

6-Iodopurine is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-Iodopurine involves its incorporation into nucleic acids or its use as a precursor for further chemical modifications. Its high reactivity allows it to form various bonds (C-N, C-O, C-S, and C-C) under mild conditions, making it a valuable tool for postsynthetic modifications of nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropurine: Another halogenated purine with a fluorine atom at the sixth position.

    6-Chloropurine: Contains a chlorine atom at the sixth position and is used in nucleophilic substitution reactions.

    6-Bromopurine: Similar to 6-Iodopurine but with a bromine atom, used in cross-coupling reactions.

Uniqueness

This compound is unique due to its high reactivity and versatility in forming various bonds under mild conditions. Its iodine atom provides a good leaving group, making it highly suitable for substitution and cross-coupling reactions. This reactivity distinguishes it from other halogenated purines, making it a preferred choice for specific biochemical modifications and research applications .

Properties

IUPAC Name

6-iodo-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFSSALYRLHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180108
Record name Purine, 6-iodo-
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Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-26-8
Record name 6-Iodo-9H-purine
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Record name Purine, 6-iodo-
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Record name 6-Iodopurine
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Record name Purine, 6-iodo-
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Record name 6-iodopurine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 6-Iodopurine?

A1: this compound serves as a versatile building block for creating modified purine derivatives. Its reactivity stems from the iodine atom at the 6-position, allowing for various chemical transformations. Key applications include:

    Q2: Are there any notable side reactions associated with this compound in palladium-catalyzed reactions?

    A2: Yes, a significant side reaction observed is reductive dimerization. In the presence of a palladium catalyst and a base, this compound can form 6,6'-dimers. This dimerization is particularly prevalent with phosphine-free catalysts or those containing specific phosphines and can compete with desired cross-coupling reactions [, ].

    Q3: Can this compound be used to synthesize biologically relevant molecules?

    A3: Yes, this compound has been successfully employed in synthesizing various biologically relevant molecules. For example, it has been used to prepare:

    • (Purin-6-yl)alanines: These are a new class of amino acid-nucleobase conjugates synthesized through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with this compound derivatives [].
    • Acyclic nucleotide analogues: Researchers synthesized acyclic nucleotide analogues derived from 6-hetarylpurines using palladium-catalyzed cross-coupling of 9-[2-(diethoxyphosphonylmethoxy)ethyl]-6-iodopurine with various organometallic reagents [, ].
    • 6-Perfluoroalkylpurine derivatives: These derivatives, including bases, nucleosides, and acyclic nucleotide analogues, were synthesized using a copper iodide/potassium fluoride mediated perfluoroalkylation reaction of 6-Iodopurines with trimethyl(perfluoroalkyl)silanes [].

    Q4: What is the molecular formula and molecular weight of this compound?

    A4: The molecular formula of this compound is C5H3IN4, and its molecular weight is 278.04 g/mol.

    Q5: Are there any studies investigating the stability of this compound?

    A5: While specific stability studies on this compound are limited within the provided research, it's known that halogenated purines, in general, can be sensitive to light and heat.

    Q6: Has this compound been used in any biological studies?

    A7: One study investigated the substrate specificity of adenine aminohydrolases from Azotobacter vinelandii and Candida utilis. The research revealed that these enzymes could catalyze the replacement of the iodine atom in this compound with a hydroxyl group, highlighting its potential as a substrate for enzymatic modification [].

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